

A Comparative Guide to the Reproducibility of Published SLC-391 Studies

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Compound of Interest

Compound Name: SLC-391

Cat. No.: B10856089

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This guide provides a comprehensive comparison of the preclinical and clinical data available for **SLC-391**, a selective AXL inhibitor, with a focus on the reproducibility of published findings. For comparative purposes, data for another well-characterized AXL inhibitor, Bemcentinib (BGB324), is included. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **SLC-391**'s performance and to provide detailed experimental context.

Preclinical Data Comparison

In Vitro Kinase Inhibition

Reproducibility of in vitro kinase inhibition assays is crucial for establishing the potency and selectivity of a drug candidate. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for **SLC-391** and Bemcentinib against the AXL kinase and other related kinases.

Compound	Target Kinase	Reported IC50 (nM)	Publication
SLC-391	AXL	9.6[1]	Niu et al., Blood (2021)
TYRO3	42.3[1]	Niu et al., Blood (2021)	Selleck Chemicals Datasheet
MER	44[1]	Niu et al., Blood (2021)	
Bemcentinib (BGB324)	AXL	14[2]	
MER	>700 (50-fold selective over MER) [2]	Selleck Chemicals Datasheet	Selleck Chemicals Datasheet
TYRO3	>1400 (100-fold selective over TYRO3)[2]	Selleck Chemicals Datasheet	

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. The data presented here is compiled from the available literature.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of **SLC-391** have been evaluated in various cancer cell lines. While specific IC50 values from multiple studies on the same cell lines are not readily available in the public domain to conduct a direct reproducibility analysis, the available data indicates activity in the contexts of Acute Myeloid Leukemia (AML), Non-Small Cell Lung Cancer (NSCLC), and colon carcinoma.

Cell Line	Cancer Type	Compound	Reported Effect	Publication/Source
MOLM13, MV4-11	Acute Myeloid Leukemia (AML)	SLC-391	Inhibition of cell growth[1]	Niu et al., Blood (2021)
Various	NSCLC, CML, AML	SLC-391	Antiproliferative activity[3]	ClinicalTrials.gov NCT03990454
H1299	NSCLC	Bemcentinib (R428)	IC50 of approx. 4 μ M[2]	Selleck Chemicals Datasheet

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies are critical for assessing the potential therapeutic efficacy of a drug candidate. **SLC-391** has demonstrated anti-tumor activity in various mouse models.

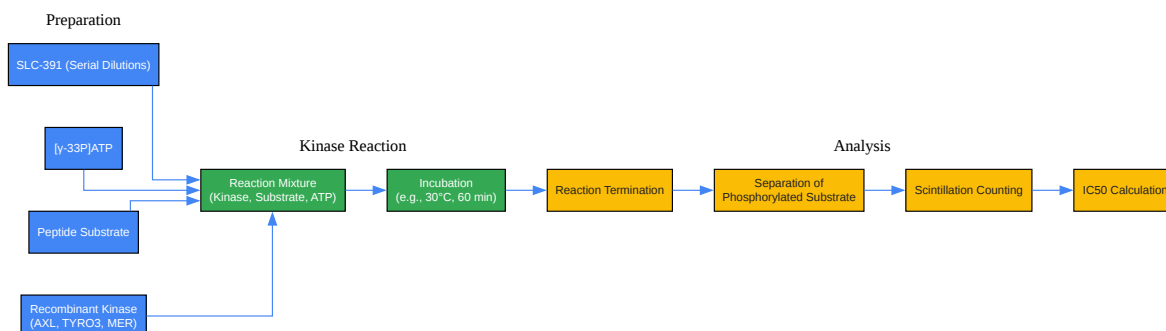
Cancer Model	Dosing	Reported Outcome	Publication/Source
CT-26 murine colon carcinoma	50 mg/kg p.o.	Potent efficacy in inhibiting AXL/PI3K/AKT-dependent cell proliferation and survival.[4]	The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges
NSCLC, CML, and AML models	Not specified	Demonstrated efficacy[1]	Signalchem Lifesciences Website
ARK1shSCRM (Uterine Serous Cancer)	Not specified	Improved chemoresponse to paclitaxel[5]	ResearchGate Publication

Experimental Protocols

Radiometric Kinase Assay for IC50 Determination (for SLC-391)

This protocol is based on the methodology described in the preclinical study by Niu et al. (2021).[\[1\]](#)

- **Enzyme and Substrate Preparation:** Recombinant human AXL, TYRO3, and MER kinase domains are expressed and purified. A generic tyrosine kinase peptide substrate is used.
- **Reaction Mixture:** The kinase reaction is performed in a buffer containing ATP (with [γ -³³P]ATP as a tracer), MgCl₂, and the kinase and substrate.
- **Inhibitor Addition:** **SLC-391** is serially diluted in DMSO and added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- **Termination and Detection:** The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using a phosphocellulose filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

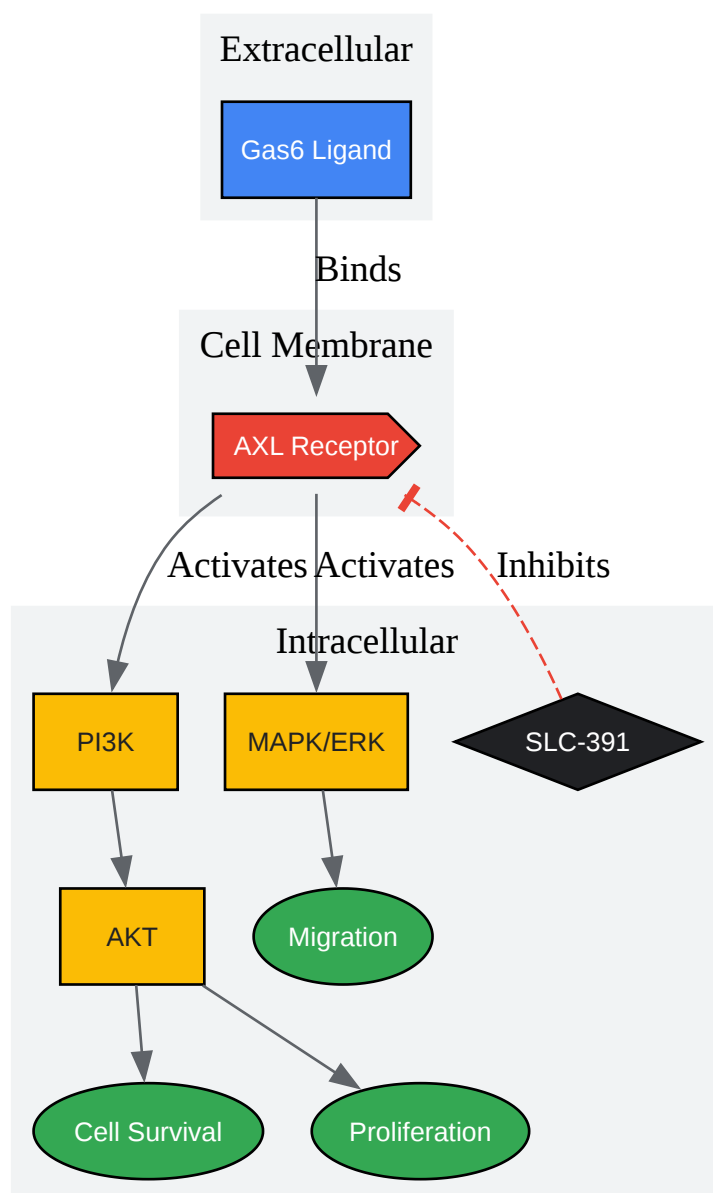


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Workflow for radiometric kinase assay to determine IC50 values.

Signaling Pathway

SLC-391 functions by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand, Gas6, to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. By binding to the ATP-binding pocket of the AXL kinase domain, **SLC-391** prevents its phosphorylation and subsequent activation, thereby blocking these downstream signals.



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Simplified AXL signaling pathway and the inhibitory action of **SLC-391**.

Clinical Trial Landscape

SLC-391

SLC-391 has been evaluated in a Phase 1 clinical trial and is currently in a Phase 1b/2 trial.

- NCT03990454: A Phase 1, open-label, dose-escalation study to evaluate the safety and pharmacokinetics of **SLC-391** in subjects with solid tumors.[3] This trial's status is listed as

completed as of June 30, 2023, but the results have not yet been publicly released.[6]

- SKYLITE (NCT05860296): An open-label, Phase 1b/2a study of **SLC-391** in combination with pembrolizumab in subjects with advanced or metastatic non-small cell lung cancer (NSCLC).[5] This trial is currently recruiting.[7]

Bemcentinib (BGB324)

Bemcentinib has a more extensive clinical trial history, with several studies having reported results.

- NCT02922777: A Phase 1 trial of bemcentinib in combination with docetaxel in previously treated advanced NSCLC. This study demonstrated anti-tumor activity with a manageable safety profile.[8][9]
- NCT03184571: A Phase 2 study of bemcentinib in combination with pembrolizumab in patients with advanced NSCLC.[7]
- Other Trials: Bemcentinib has been investigated in various other trials for different cancer types, both as a monotherapy and in combination with other agents.

Summary and Conclusion

Based on the available published data, **SLC-391** is a potent and selective AXL inhibitor with demonstrated preclinical activity in various cancer models.[1][3] The in vitro kinase inhibition data for **SLC-391** appears robust, with a clear selectivity profile against related kinases. However, a comprehensive assessment of the reproducibility of its anti-proliferative and in vivo efficacy is challenging due to the limited availability of detailed, peer-reviewed quantitative data from multiple independent studies.

In comparison, Bemcentinib (BGB324) has a more extensive body of published preclinical and clinical data, which allows for a more thorough evaluation of its performance characteristics.[2][8][9]

The ongoing SKYLITE trial of **SLC-391** in combination with pembrolizumab will be critical in establishing its clinical utility.[10][11] Publication of the results from the completed Phase 1 trial

(NCT03990454) is eagerly awaited by the research community to provide a clearer picture of **SLC-391**'s safety and efficacy profile in a clinical setting.

For a definitive conclusion on the reproducibility of **SLC-391** studies, the release of more comprehensive, peer-reviewed data from both preclinical and clinical investigations is necessary. This guide will be updated as new information becomes available.

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